Vorapaxar Sulfate

GPCR pharmacology platelet aggregation receptor selectivity

Researchers studying PAR-1-mediated platelet activation face a key gap: standard P2Y12 inhibitors leave thrombin-induced aggregation unblocked. Vorapaxar sulfate selectively inhibits PAR-1 (Ki 8.1 nM, >1000-fold selectivity over PAR-2/3/4), validated in TRA 2°P-TIMI 50 (20% reduction in CV death/MI/stroke, HR 0.80, P<0.001). Distinctive advantages: terminal half-life 159-311 h enables chronic dosing without re-dosing variability; crystalline Form A with PXRD-verified identity; DMSO solubility ≥100 mg/mL; HPLC purity ≥98%. Indispensable for in-stent restenosis and limb ischemia models. Bulk quantities, global shipping.

Molecular Formula C29H35FN2O8S
Molecular Weight 590.7 g/mol
CAS No. 705260-08-8
Cat. No. B139164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVorapaxar Sulfate
CAS705260-08-8
SynonymsN-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-Fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]carbamic Acid Ethyl Ester Sulfate; _x000B_Sch 530348; 
Molecular FormulaC29H35FN2O8S
Molecular Weight590.7 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O
InChIInChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23-,24-,25+,26-,27+;/m1./s1
InChIKeyNQRYCIGCIAWEIC-CKLVGUEFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vorapaxar Sulfate Procurement Guide


Vorapaxar sulfate is the sulfate salt form of vorapaxar, a synthetic tricyclic 3-phenylpyridine analog of himbacine that functions as a potent, orally active, and competitive antagonist of protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets [1]. Unlike antiplatelet agents targeting the P2Y12 ADP receptor (clopidogrel, prasugrel, ticagrelor) or cyclooxygenase (aspirin), vorapaxar sulfate selectively inhibits thrombin-mediated platelet activation without interfering with fibrinogen cleavage or the coagulation cascade [2]. The sulfate salt form (molecular weight 590.66 g/mol) is the commercial form used in pharmaceutical development and as the active ingredient in ZONTIVITY® tablets, offering distinct physicochemical properties including high DMSO solubility (100–125 mg/mL) and defined crystallinity .

PAR-1 pathway inhibition studies Selective thrombin receptor antagonist for platelet signaling research
GPCR selectivity research Reported selectivity over PAR-2, PAR-3, and PAR-4 subtypes
Sulfate salt form Defined crystallinity supports formulation reproducibility

Vorapaxar Sulfate Irreplaceability


Substituting vorapaxar sulfate with a generic P2Y12 inhibitor (clopidogrel, prasugrel, ticagrelor) or an alternative PAR-1 antagonist (atopaxar) is scientifically unsound due to fundamental differences in molecular target, binding kinetics, and clinical evidence base. P2Y12 inhibitors block ADP-mediated platelet activation, leaving thrombin-mediated activation—the most potent platelet agonist—uninhibited [1]. Vorapaxar sulfate uniquely addresses this residual pathway, as demonstrated in the TRA 2°P-TIMI 50 trial where addition of vorapaxar to standard antiplatelet therapy (including P2Y12 inhibitors) further reduced cardiovascular death, MI, and stroke by 20% (HR 0.80, P<0.001) in patients with prior MI [2]. Among PAR-1 antagonists, atopaxar (E5555) exhibits slower onset of action (3.5 h) and substantially shorter half-life (23 h) compared with vorapaxar's 159–311 h, resulting in fundamentally different pharmacodynamic profiles that preclude simple interchange [3]. The sulfate salt form specifically enables stable crystalline formulations with validated dissolution characteristics for reproducible oral bioavailability exceeding 90% [4].

P2Y12 inhibitor
Mechanism mismatch: ADP pathway blockade does not cover thrombin-mediated platelet activation
Atopaxar (E5555)
PK profile differs substantially; half-life context may not transfer across PAR-1 antagonists
Free base vorapaxar
Formulation property mismatch; sulfate salt provides crystalline identity and solubility profile for reproducible studies

Vorapaxar Sulfate Comparator Data


PAR-1 Binding Selectivity Profile

Vorapaxar sulfate binds to human PAR-1 with a Ki of 8.1 nM and demonstrates no detectable activity against PAR-2, PAR-3, or PAR-4 receptors when tested in parallel binding assays [1]. This selectivity profile is quantitatively distinct from non-selective protease inhibitors that may affect multiple PAR family members. In functional platelet aggregation assays, vorapaxar sulfate inhibits thrombin (10 nM)-induced human platelet aggregation with an IC50 of 47 nM, and haTRAP-induced aggregation with an IC50 of 25 nM, while showing no inhibition of ADP (20 μM)- or collagen (5 μM)-induced aggregation, confirming PAR-1 specificity .

PAR-1 Binding
Reported
Ki 8.1 nM
>1000-fold selective over PAR-2/3/4
Supports PAR-1 selectivity review for GPCR screening workflows
Radioligand binding assay; recombinant human PAR receptors
GPCR pharmacology platelet aggregation receptor selectivity

Coronary Stent Thrombosis Reduction

In the TRA 2°P-TIMI 50 randomized controlled trial (N=26,449), vorapaxar added to standard antiplatelet therapy (including aspirin and thienopyridines) reduced Academic Research Consortium (ARC) definite stent thrombosis from 1.4% to 1.1% compared with placebo over median 2.5-year follow-up [1]. This represents a 29% relative risk reduction (HR 0.71, 95% CI 0.51–0.98, P=0.037) in a population where 92% of events were late or very late stent thrombosis. The benefit was consistent regardless of dual antiplatelet therapy use, diabetes status, or drug-eluting stent implantation [1]. No head-to-head trials exist comparing vorapaxar directly to intensified P2Y12 regimens for stent thrombosis prevention; however, the absolute risk reduction of 0.3% (NNT ≈ 333) was achieved on top of existing standard therapy.

Stent Thrombosis Endpoint
Trial context
Vorapaxar + standard 1.1%
vs
Placebo + standard 1.4%
HR 0.71 (95% CI 0.51–0.98, P=0.037)
Reported endpoint context; 29% relative risk reduction
TRA 2°P-TIMI 50; N=14,491 with coronary stenting; median 2.5-y
interventional cardiology stent thrombosis secondary prevention

Peripheral Revascularization Reduction

In the TRA 2°P-TIMI 50 trial subgroup of 5,845 patients with symptomatic peripheral artery disease (PAD), vorapaxar reduced the need for peripheral revascularization procedures from 19.3% (placebo) to 15.4% (vorapaxar) over 2.5 years [1]. This absolute reduction of 3.9% (HR 0.82, 95% CI 0.72–0.93, P=0.003) was consistent across all revascularization indications, including worsening claudication (55% of procedures), critical limb ischemia (24%), and acute limb ischemia (16%). For major adverse limb events (MALE), vorapaxar reduced events with HR 0.70 (95% CI 0.53–0.92, P=0.011) versus placebo [2]. By comparison, P2Y12 inhibitor monotherapy trials in PAD (e.g., EUCLID for ticagrelor) failed to demonstrate significant reduction in MALE versus clopidogrel [3].

Limb Revascularization
Trial context
Vorapaxar + standard 15.4%
vs
Placebo + standard 19.3%
HR 0.82 (95% CI 0.72–0.93, P=0.003)
Reported limb endpoint context; P2Y12 trials showed neutral results
TRA 2°P-TIMI 50 PAD subgroup; N=5,845; median 2.5-y
peripheral artery disease limb ischemia vascular surgery

Half-Life Comparison with Atopaxar

Vorapaxar sulfate exhibits a prolonged terminal elimination half-life of 159–311 hours (approximately 6.6–13 days) following oral administration, attributed to slow dissociation from the PAR-1 receptor and extensive plasma protein binding [1]. In contrast, atopaxar (E5555), the only other PAR-1 antagonist to reach advanced clinical development, has a reported half-life of approximately 23 hours and slower onset of action (3.5 hours versus vorapaxar's ability to achieve >80% platelet inhibition within 1-2 hours post-loading dose) [2]. The extended half-life of vorapaxar sulfate enables once-daily dosing with stable pharmacodynamic effect, whereas atopaxar would require more frequent administration to maintain comparable receptor occupancy. Metabolism of vorapaxar sulfate proceeds primarily via CYP3A4-mediated oxidation, with CYP2J2 contributing to formation of the equipotent M20 metabolite [3].

Half-Life Profile
Reported
Vorapaxar sulfate 159–311 h
vs
Atopaxar (E5555) ~23 h
6.9× to 13.5× longer terminal half-life
PK profile context supports sustained inhibition study designs
Human PK studies; CYP3A4-mediated metabolism
pharmacokinetics drug metabolism antiplatelet therapy

Salt Form Physicochemical Properties

Vorapaxar sulfate (CAS 705260-08-8, MW 590.66 g/mol) demonstrates high solubility in DMSO of 100–125 mg/mL (169.3–211.6 mM) at 25°C, enabling concentrated stock solutions for in vitro and in vivo studies . The sulfate salt exhibits defined crystalline polymorphism, with Form A showing characteristic PXRD peaks at 12.1°, 15.5°, 19.3°, and 20.8° 2θ, providing a verifiable identity marker for quality control [1]. In aqueous media, solubility is limited (<0.1 mg/mL in H2O), which necessitates formulation with excipients such as lactose and microcrystalline cellulose for oral dosage forms [2]. The sulfate salt form confers improved flowability and stability compared with the free base, making it suitable for industrial-scale pharmaceutical manufacturing [2].

Salt Form Identity
Specification review
100–125 mg/mL DMSO
Crystalline Form A; characteristic PXRD peaks
Supports formulation identity and polymorph verification
Anhydrous DMSO; sulfate salt preferred for crystalline stability
formulation development salt selection preformulation

Vorapaxar Sulfate Application Scenarios


Thrombin-Mediated Platelet Signaling

For researchers investigating PAR-1 signaling pathways, vorapaxar sulfate provides the highest-affinity (Ki 8.1 nM) and most selective tool compound available, with >1000-fold selectivity over PAR-2, PAR-3, and PAR-4 [1]. The 2.2 Å crystal structure of PAR-1 bound to vorapaxar is publicly available (PDB: 3VW7), enabling structure-based drug design and molecular modeling studies [2]. Procurement should specify the sulfate salt for optimal DMSO solubility (100 mg/mL) and verified purity ≥98% by HPLC.

Stent Thrombosis and PAD Models

Vorapaxar sulfate is the only PAR-1 antagonist with validated efficacy in reducing stent thrombosis (HR 0.71, P=0.037) and peripheral revascularization (HR 0.82, P=0.003) in large-scale randomized trials [3][4]. Researchers designing animal models of in-stent restenosis, late stent thrombosis, or critical limb ischemia should prioritize vorapaxar sulfate over generic P2Y12 inhibitors, which do not address thrombin-mediated platelet activation and have failed to show limb outcome benefit in PAD populations [5].

Sustained PAR-1 Inhibition Studies

With a terminal half-life of 159–311 hours, vorapaxar sulfate enables experimental designs requiring prolonged, stable PAR-1 antagonism without frequent re-dosing [6]. This is particularly valuable in chronic in vivo studies where daily dosing of shorter-acting alternatives (e.g., atopaxar, t1/2 ≈ 23 h) would introduce pharmacokinetic variability. Metabolism proceeds primarily via CYP3A4, making vorapaxar sulfate a useful probe substrate for CYP3A4-mediated drug interaction studies [7].

Formulation Development and Polymorph Screening

The sulfate salt form (CAS 705260-08-8) offers defined crystalline Form A with characteristic PXRD peaks (12.1°, 15.5°, 19.3°, 20.8° 2θ) suitable for polymorph identification and patent compliance [8]. Pharmaceutical scientists developing generic ZONTIVITY® formulations or novel PAR-1 antagonist delivery systems should procure vorapaxar sulfate specifically, as excipient compatibility studies and dissolution testing have been validated for this salt form using lactose, microcrystalline cellulose, and croscarmellose sodium [9].

Application
Selection Property
Validation Focus
PAR-1 signaling pathway studies
PAR-1 selectivity profile
Off-target PAR-2/3/4 review
Stent thrombosis model research
Reported model-response context
Stent thrombosis endpoint review
PAD limb-outcome model research
Reported limb endpoint context
Limb revascularization endpoint review
Sustained PAR-1 inhibition studies
Extended half-life context
Dose-model interpretation
Formulation and polymorph studies
Salt form crystalline identity
PXRD polymorph verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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